2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Description
The compound “2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a chemical entity with the CAS number 313530-07-3 . It has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 . Other specific properties such as boiling point and storage conditions are not provided in the search results .Scientific Research Applications
Pharmacological Metabolism and Monitoring
Metabolite Identification for Biological Monitoring
Etridiazole, related structurally to thiazolidine carboxylic acids, undergoes metabolism in rats and humans, producing metabolites like ET-CA (carboxylic acid) and ET-MA (mercapturic acid). These metabolites, particularly ET-CA, are proposed as biomarkers for biological monitoring of etridiazole exposure, highlighting the importance of understanding metabolic pathways in assessing chemical exposure risks (Welie et al., 2005).
Environmental and Health Impact Studies
Human Biomonitoring and Exposure Assessment
Parabens, including methylparaben and propylparaben, are detected in human urine samples across various countries, indicating widespread exposure from personal care products. Studies have measured the concentrations of these compounds in indoor dust and human urine to assess potential health risks, suggesting the need for continuous monitoring and evaluation of exposure levels (Wang et al., 2012).
Toxicological Research
Exposure to Fragrance Chemicals
Research on 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral), a common fragrance chemical, involves studying its metabolites in human urine to evaluate exposure levels. This type of research aids in understanding the potential health impacts of widespread use of fragrance compounds in consumer products and contributes to the development of safety guidelines (Murawski et al., 2020).
properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-20-11-6-4-10(5-7-11)8-12-13(17)16(15(21)22-12)9(2)14(18)19/h4-9H,3H2,1-2H3,(H,18,19)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBSJPJUZHNIN-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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